2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one, also known as 2-chloro-2-(4-methylpiperidin-1-yl)butane, is a synthetic organic compound which belongs to a class of chemicals called piperidines. The compound is a colorless liquid with a characteristic odor. It has a molecular formula of C7H15ClNO and a molecular weight of 166.64 g/mol. 2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one is widely used in the pharmaceutical and chemical industries as an intermediate for the synthesis of a variety of compounds.
Scientific Research Applications
Gas Separation Technologies
Research has highlighted the utility of ionic liquid membranes, potentially relevant to compounds like "2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one" in enhancing gas separation processes. The literature identifies benchmarks for SILM (Stabilized Ionic Liquid Membranes) performance and suggests areas for future research in improving separation efficiency, particularly for CO2 separations (Scovazzo, 2009).
Environmental Impact and Remediation
Studies on sorption mechanisms and degradation pathways provide insights into environmental remediation strategies, particularly for organochlorine compounds and herbicides, that could be analogous to understanding the behavior of "2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one" in environmental contexts (Werner et al., 2012).
Organic Synthesis and Chemical Processes
Research in organic synthesis, where related compounds serve as catalysts or intermediates, showcases the potential applications of "2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one" in creating valuable chemical products. For instance, studies on the production and breakdown pathways of branched chain aldehydes, important for flavor in foods, hint at the broader chemical utility of related compounds (Smit et al., 2009).
properties
IUPAC Name |
2-chloro-1-(4-methylpiperidin-1-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-6-4-8(2)5-7-12/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZRHCFOUAHHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.